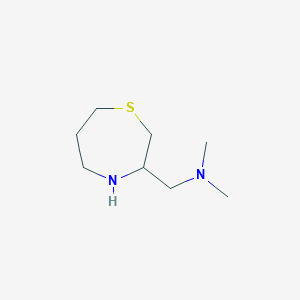

N,N-dimethyl-1-(1,4-thiazepan-3-yl)methanamine

Descripción

Propiedades

IUPAC Name |

N,N-dimethyl-1-(1,4-thiazepan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2S/c1-10(2)6-8-7-11-5-3-4-9-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZQXZJFUPGUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N,N-dimethyl-1-(1,4-thiazepan-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the compound's biological activities, synthesis, and relevant case studies, supported by data tables and research findings.

Antimicrobial Activity

Research has shown that thiazepane derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that certain thiazepane compounds inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary significantly based on their structural modifications.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 8 | 16 |

| Thiazepane derivative A | 4 | 32 |

| Thiazepane derivative B | 16 | 8 |

These results demonstrate the potential of this compound as an antimicrobial agent.

Neuroprotective Effects

The compound's neuroprotective effects have been explored in various studies. It has been shown to protect neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases. In vitro studies using neuroblastoma cell lines have demonstrated that treatment with this compound reduces cell death induced by oxidative stress.

Case Studies

Case Study 1: Neuroprotective Activity

In a study published in Neuroscience Letters, researchers evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. The study found that the compound significantly reduced cell death and apoptosis markers when exposed to oxidative stress conditions. The protective effect was attributed to its ability to modulate intracellular calcium levels and reduce reactive oxygen species (ROS) production .

Case Study 2: Antimicrobial Efficacy

A comprehensive study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various thiazepane derivatives, including this compound. The results indicated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of conventional antibiotics .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Antibacterial Mechanism : The compound is believed to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes within bacterial cells.

- Neuroprotective Mechanism : It may act by modulating neurotransmitter levels and protecting against excitotoxicity through calcium channel blockade.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Imidazo[2,1-b]Thiazole Derivatives

Key Compound : N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a )

- Structure: Imidazo[2,1-b]thiazole core with a dimethylaminomethyl group at C-5 and a 4-(methylsulfonyl)phenyl group at C-4.

- Activity :

- Comparison: The parent compound 5 (unsubstituted at C-5) has a COX-2 IC50 of 1.4 µM, indicating that the dimethylaminomethyl group at C-5 enhances potency by ~17-fold . Substituent size and electronic effects at C-5 critically influence selectivity. Bulky or polar groups may hinder binding to COX-1, improving selectivity .

Table 1: Imidazo[2,1-b]Thiazole-Based COX-2 Inhibitors

| Compound | C-5 Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |

|---|---|---|---|---|

| 6a | N,N-Dimethylaminomethyl | 0.08 | 313.7 | |

| 5 | None | 1.4 | Not reported |

1H-1,2,3-Triazole Derivatives

Key Compound : N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine (10f )

- Structure: 1H-1,2,3-triazole core with a phenethyl group and dimethylaminomethyl substituent.

- Activity: No COX inhibition data reported. Primarily characterized for synthetic utility .

Quinoline and Tetrazole Derivatives

Key Compounds :

- N,N-Dimethyl-1-(quinolin-2-yl)methanamine: Features a quinoline ring, known for metal-binding and antimicrobial properties. No biological data provided .

- N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine : Tetrazole rings are bioisosteres for carboxylic acids. Used in medicinal chemistry but lacks reported COX-2 activity .

Comparison :

- The thiazepane ring in the target compound offers a larger, sulfur-containing heterocycle, which may improve conformational flexibility and hydrogen bonding compared to rigid quinoline or planar tetrazole systems.

Indole Derivatives

Key Compound : N,N-Dimethyl-1-(1-methylindol-3-yl)indole-3-acetamide (11 )

Structural and Functional Insights

- In 6a, it optimally positions the molecule in the COX-2 active site .

- Heterocyclic Core Influence :

- Imidazothiazole > Triazole/Indole in COX-2 inhibition due to planar rigidity and sulfonyl interactions.

- Thiazepane’s sulfur atom may mimic sulfonyl groups in COX-2 inhibitors, but direct evidence is lacking.

- Substituent Effects : Bulky groups (e.g., phenethyl in 10f ) may reduce enzymatic access, whereas sulfonyl groups (as in 6a ) improve specificity.

Métodos De Preparación

Representative Preparation of 1,4-Thiazepan-5-one

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Tetrahydrothiopyran-4-one + conc. HCl + sodium azide, ice cooling then room temperature stirring for 4 h | 62% | Gas evolution observed; reaction mixture neutralized with sodium carbonate, extracted with chloroform; product recrystallized from ethyl acetate-hexane; mp 120-121 °C |

| 2 | Alternative procedure: Tetrahydrothiopyran-4-one (10 g) in conc. HCl (43 mL) at 0 °C, sodium azide added portionwise, stirred 4 h at RT, neutralized with Na2CO3, extracted with DCM, dried, concentrated | ~81% | Product isolated as white solid, mp 114-116 °C; characterized by 1H NMR and MS |

These methods are well-documented and provide a reliable route to the 1,4-thiazepan-5-one intermediate, which serves as a key scaffold for further functionalization.

Introduction of the N,N-Dimethylaminomethyl Group

The attachment of the N,N-dimethylaminomethyl substituent at the 3-position of the thiazepane ring typically involves nucleophilic substitution or reductive amination strategies.

Summary Table of Preparation Steps and Conditions

| Step No. | Reaction | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Formation of 1,4-thiazepan-5-one | Tetrahydrothiopyran-4-one + conc. HCl + NaN3, RT 4 h, neutralization, extraction | 62-81 | Key intermediate; crystalline solid; mp ~115-121 °C |

| 2 | Functionalization to N,N-dimethylaminomethyl derivative | Reductive amination with dimethylamine + reducing agent (e.g., NaBH3CN) | Not reported | Requires control of reaction pH and temperature; standard amine alkylation techniques apply |

Research Findings and Analytical Data

The thiazepane ring formation via sodium azide ring expansion is a robust method with moderate to high yields (62-81%) and reproducible physical properties (melting points, NMR data).

Reductive amination is a widely used method for introducing N,N-dimethylaminomethyl groups onto heterocyclic ketones, providing good selectivity and yields under mild conditions.

Characterization of intermediates and final compounds typically involves 1H NMR, MS, and melting point determination to confirm structure and purity.

Critical Notes on Preparation

Reaction conditions: Temperature control (0 °C to room temperature) and careful addition of sodium azide are critical due to gas evolution and safety concerns.

Purification: Organic extraction followed by recrystallization or chromatography is necessary to isolate pure intermediates and final products.

Safety: Sodium azide is toxic and potentially explosive under certain conditions; proper handling and disposal are mandatory.

Scalability: The described methods are suitable for laboratory-scale synthesis; industrial scale-up may require continuous flow techniques and optimized reaction parameters to enhance safety and yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-dimethyl-1-(1,4-thiazepan-3-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, describes reacting an indole derivative with H₂O₂ and piperidine, yielding intermediates that undergo further substitution. Optimization includes adjusting reaction time, temperature, and stoichiometry. In , acetic acid and dimethylamine were used with formaldehyde under 50–55°C, achieving 91.6% yield. Key parameters include solvent choice (e.g., ethanol for recrystallization) and catalyst loading (e.g., Cu(OAc)₂ in for cycloaddition).

| Synthesis Comparison |

|---|

| Method |

| Reductive amination |

| Nucleophilic substitution |

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1671 cm⁻¹, NH stretches at ~3262 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve structural details. For example, reports δ 2.25 ppm (N(CH₃)₂) and δ 3.84 ppm (NCH₂). Discrepancies in chemical shifts (e.g., δ 5.38 ppm for –OCH₂ in vs. δ 5.48 ppm in ) may arise from solvent effects or impurities.

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at 280.4 in ) .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Methodological Answer : SAR studies leverage modifications to the thiazepane or dimethylamine moieties. demonstrates that substituting the phenyl group with methylsulfonyl enhances COX-2 inhibition (IC₅₀ = 1.2 µM). Computational docking (e.g., in ) identifies key binding interactions, such as hydrogen bonds with catalytic residues. Click chemistry ( ) enables triazole-linked derivatives for targeting c-MYC G-quadruplexes.

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity and stability. used docking to position the compound in COX-2’s active site, highlighting hydrophobic interactions with Val523 and hydrogen bonds with Arg120. Quantum mechanical calculations (e.g., DFT) optimize ligand geometry for target complementarity .

Q. How to resolve contradictions in spectral data across studies?

- Methodological Answer : Discrepancies in NMR/IR data may arise from solvent polarity (DMSO vs. CDCl₃), concentration, or isomerism. For example, reports δ 8.36 ppm for triazole protons in DMSO-d₆, while uses CDCl₃ (δ 8.10 ppm). Standardizing solvents and referencing internal standards (e.g., TMS) improves reproducibility. Cross-validation with HRMS and X-ray crystallography resolves ambiguities .

Q. What catalytic applications exist for palladacycles derived from this compound?

- Methodological Answer : describes unsymmetrical pincer palladacycles for Suzuki-Miyaura couplings. The dimethylamine moiety stabilizes the palladium center, enhancing catalytic efficiency. Optimization involves ligand tuning (e.g., electron-donating groups) and solvent selection (DMF or toluene) to improve turnover frequency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.